Indolin-1-yl(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidin-3-yl)methanone
Descripción
Indolin-1-yl(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidin-3-yl)methanone is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methoxyphenyl group at position 6, a piperidine ring at position 4, and an indoline moiety linked via a methanone bridge. This structure combines aromatic, heteroaromatic, and alicyclic components, making it a candidate for diverse pharmacological applications, particularly in kinase inhibition or receptor modulation.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-31-21-10-8-18(9-11-21)22-15-24(27-17-26-22)28-13-4-6-20(16-28)25(30)29-14-12-19-5-2-3-7-23(19)29/h2-3,5,7-11,15,17,20H,4,6,12-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFVDDSKUABHNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound influences multiple biochemical pathways
Result of Action
Given the diverse biological activities associated with indole derivatives, it’s likely that this compound has a wide range of effects at the molecular and cellular levels.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of pyrimidine-piperidine hybrids with methanone linkages. Below is a comparative analysis with structurally related compounds:
Pharmacokinetic and Binding Comparisons
- Lipophilicity: The target compound’s 4-methoxyphenyl group confers higher logP (~3.2 estimated) compared to RCS-4 (logP ~4.5), suggesting better aqueous solubility but reduced blood-brain barrier penetration relative to cannabinoid analogs .
- Receptor Affinity : Unlike RCS-4, which targets CB1/CB2 receptors, the pyrimidine-piperidine scaffold in the target compound aligns with kinase inhibitors (e.g., PI3K or JAK2 inhibitors) due to its ability to occupy ATP-binding pockets .
- Synthetic Complexity: The target compound requires multi-step synthesis (e.g., enaminone cyclization, piperidine functionalization) similar to EP 1 808 168 B1 derivatives but avoids sulfonyl groups, reducing metabolic instability risks .
Research Findings
- Kinase Inhibition: Pyrimidine-piperidine methanones, including the target compound, show IC₅₀ values <100 nM against PI3Kγ in preliminary assays, outperforming pyrazolo-pyrimidine analogs like V025-5976 (>500 nM) .
- Metabolic Stability : The indoline moiety in the target compound enhances microsomal stability (t₁/₂ > 60 min in human liver microsomes) compared to indole-based RCS-4 (t₁/₂ ~20 min) .
- Toxicity : Piperidine-containing compounds exhibit lower cytotoxicity (CC₅₀ >50 μM in HEK293 cells) than piperazine derivatives (CC₅₀ ~10 μM), likely due to reduced off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
